Product packaging for Fluspirilene-13C6(Cat. No.:)

Fluspirilene-13C6

Cat. No.: B1160374
M. Wt: 481.53
Attention: For research use only. Not for human or veterinary use.
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Description

Fluspirilene-13C6 is a stable isotope-labeled analog of Fluspirilene, where six carbon atoms on the phenyl ring are replaced with the carbon-13 isotope . It has a molecular formula of C23¹³C6H31F2N3O and a molecular weight of 481.53 g/mol . The unlabeled parent compound, Fluspirilene, is a typical antipsychotic drug of the diphenylbutylpiperidine class, used in the long-term management of schizophrenia . Its mechanism of action primarily involves antagonism at the D2 dopamine receptor in the central nervous system . As a labeled standard, this compound is an essential tool in biomedical research and drug development. Its primary application is to serve as an internal standard for the quantitative analysis of Fluspirilene using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . The use of this labeled standard significantly improves analytical accuracy by correcting for variations during sample preparation and instrument analysis. Researchers utilize this compound in pharmacokinetic studies, metabolic profiling, and ensuring the quality control of pharmaceutical formulations . This product is intended for Research Use Only and is not to be used for diagnostic or therapeutic purposes in humans. Please refer to the safety data sheet (MSDS) for proper handling and storage information, which is typically recommended to be at 2-8°C .

Properties

Molecular Formula

C₂₃¹³C₆H₃₁F₂N₃O

Molecular Weight

481.53

Synonyms

8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one;  Fluspirilen-13C6;  Fluspiriline-13C6;  Imap-13C6;  McN-JR 6218-13C6;  R 6218-13C6;  Redeptin-13C6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Fluspirilene 13c6

Design Considerations for Stereospecific and Regioselective Isotopic Labeling

The primary consideration in designing a synthesis for Fluspirilene-13C6 is the precise and efficient incorporation of the 13C atoms. The target molecule, 8-[4,4-Bis(4-fluorophenyl)butyl]-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one, requires the introduction of a fully labeled phenyl group (a 13C6-synthon) at a specific position (regioselectivity). chemicalbook.com

Key design considerations include:

Position of the Label: The label is strategically placed on the N-phenyl group of the triazaspiro[4.5]decan-4-one core. This position is metabolically stable and does not interfere with the key pharmacophoric elements of the drug, ensuring that the labeled compound behaves chemically and biologically identically to the unlabeled parent drug. chemicalbook.com

Stereochemistry: Fluspirilene (B1673487) itself is achiral. The spirocyclic carbon is a key feature, but it is not a stereocenter. Therefore, stereospecificity is not a primary concern in the synthesis of the core structure.

Isotopic Purity: The synthesis must be designed to minimize isotopic scrambling, where the 13C atoms might migrate to other positions in the molecule, and to ensure high isotopic enrichment (typically >98%). ontosight.ai This is achieved by introducing the label late in the synthetic sequence using a highly enriched precursor.

Precursor Selection and Chemical Reaction Pathways for 13C-Enrichment

The synthesis of this compound can be logically divided into two main parts: the construction of the labeled spirocyclic core and its subsequent alkylation to yield the final product.

Incorporation of 13C Synthons into the Fluspirilene Scaffold

The most efficient strategy to introduce the 13C6 label is through the use of a commercially available or custom-synthesized labeled precursor. For this compound, the key synthon is Aniline-13C6 . This precursor contains the fully labeled phenyl ring required for the final product.

The synthesis of the labeled spirocycle, 1-(Phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one , follows a well-established route analogous to the synthesis of its unlabeled counterpart. wikipedia.org A multi-step, one-pot procedure based on the Strecker amino acid synthesis is employed. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

Synthetic Pathway for the Labeled Spirocycle:

Strecker-like Condensation: The synthesis begins with the condensation of N-benzyl-4-piperidone (1) , Aniline-13C6 (2) , and a cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN). This reaction forms the α-aminonitrile intermediate, 4-(Anilino-13C6)-1-benzylpiperidine-4-carbonitrile (3) . wikipedia.org

Partial Hydrolysis: The nitrile group of intermediate (3) is then subjected to a controlled, acid-catalyzed partial hydrolysis to yield the corresponding α-amino amide, 4-(Anilino-13C6)-1-benzylpiperidine-4-carboxamide (4) . wikipedia.org

Cyclization: The spiroimidazolidinone ring is formed by reacting the amide (4) with a one-carbon electrophile, such as dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step produces 8-Benzyl-1-(phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one (5) after an initial imine formation and subsequent cyclization. wikipedia.org

Debenzylation: The final step to obtain the core spirocycle is the removal of the N-benzyl protecting group from (5) via catalytic hydrogenation. This yields the key intermediate 1-(Phenyl-13C6)-1,3,8-triazaspiro[4.5]decan-4-one (6) . wikipedia.org

Final Alkylation:

With the labeled spirocycle in hand, the final step is the N-alkylation with the diphenylbutyl side chain. Intermediate (6) is reacted with 1-bromo-4,4-bis(4-fluorophenyl)butane (7) under basic conditions to afford the final product, This compound (8) .

Optimization of Reaction Conditions for Maximizing Isotopic Yield and Purity

Optimizing reaction conditions is crucial for maximizing the chemical and isotopic yield while ensuring high purity. researchgate.netscience.gov

Reaction StageKey Parameters for OptimizationRationale
Strecker-like Condensation Stoichiometry of reactants, temperature, reaction time, choice of cyanide source (e.g., TMSCN vs. KCN).To drive the reaction to completion and ensure maximum conversion of the expensive Aniline-13C6 into the α-aminonitrile intermediate, minimizing side reactions.
Partial Nitrile Hydrolysis Acid concentration, temperature, and reaction duration.To prevent over-hydrolysis to the carboxylic acid, which would halt the desired reaction pathway and reduce the overall yield.
Cyclization Temperature, reaction time, and purity of the formylating agent (DMF-DMA).To ensure efficient formation of the spiro-ring system without degradation of the starting material.
Debenzylation Catalyst type (e.g., Pd/C), hydrogen pressure, solvent, and temperature.To achieve complete removal of the benzyl (B1604629) group without affecting the newly formed spirocycle or the labeled phenyl ring.
Final N-Alkylation Base strength (e.g., K2CO3, NaH), solvent polarity, temperature, and reaction time.To ensure efficient coupling between the labeled spirocycle and the side chain, while minimizing potential N,N-dialkylation or other side products.

Throughout the synthesis, monitoring by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy is essential to track reaction progress and identify the formation of any impurities. nih.gov

Scale-Up Synthesis Protocols for Research-Grade this compound

Transitioning the synthesis from a laboratory scale (milligrams) to a research-grade scale (grams) introduces several challenges:

Thermal Management: Many of the reaction steps may be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of degradation products.

Reagent Addition: The rate of addition of reagents, particularly in the Strecker and alkylation steps, must be carefully controlled to maintain optimal reaction concentrations and temperature.

Mixing: Ensuring homogeneous mixing in larger reaction vessels is essential for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration.

Purification: Chromatography on a larger scale requires specialized equipment and larger volumes of solvents, increasing both cost and processing time. Crystallization becomes a more attractive purification method at scale if a suitable solvent system can be identified.

Post-Synthetic Purification and Isolation Techniques for Labeled Compound Integrity

The final purity of this compound is of utmost importance for its use in analytical and biological studies. nih.gov A multi-step purification and analysis protocol is required to ensure the integrity of the labeled compound.

Purification Methods:

Flash Column Chromatography: This is the primary method for purifying intermediates and the final product, separating them from unreacted starting materials and reaction by-products.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>98%), preparative HPLC is often employed as a final polishing step. wikipedia.org This is particularly important for removing any closely related structural isomers or impurities that are difficult to separate by standard column chromatography.

Crystallization: If a crystalline solid can be obtained, this method is highly effective for removing impurities and can be more scalable than preparative HPLC.

Analytical Techniques for Quality Control:

TechniquePurposeExpected Outcome for this compound
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of this compound (C23 13C6H31F2N3O), demonstrating a +6 Da shift compared to the unlabeled compound. chemicalbook.com
Nuclear Magnetic Resonance (NMR) To confirm the chemical structure and the position of the 13C labels.1H NMR: Spectrum should be nearly identical to unlabeled Fluspirilene, with potential minor splitting from 1H-13C coupling. 13C NMR: A highly enhanced signal for the six carbons of the labeled phenyl ring, confirming the location and enrichment of the isotopes.
High-Performance Liquid Chromatography (HPLC) To determine chemical purity.A single major peak indicating a purity of >98%. wikipedia.org

By employing this rigorous combination of controlled synthesis, optimized reaction conditions, and thorough purification and analysis, high-purity, research-grade this compound can be reliably produced for its intended applications in advanced scientific research.

Advanced Analytical Characterization Techniques for Fluspirilene 13c6

Spectroscopic Validation of Isotopic Position and Enrichment

Spectroscopic methods are fundamental in verifying the successful synthesis and isotopic enrichment of Fluspirilene-13C6. These techniques provide detailed information about the molecular structure and the specific location of the ¹³C labels.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹³C NMR, ¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. measurlabs.com For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments is essential for comprehensive characterization. researchgate.net

¹³C NMR Spectroscopy: This is the most direct method for confirming the presence and position of the ¹³C labels. measurlabs.comhmdb.ca In the ¹³C NMR spectrum of this compound, the signals corresponding to the six labeled carbon atoms will exhibit significantly enhanced intensity compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%). wikipedia.org The chemical shifts of these enhanced signals pinpoint the exact locations of the isotopic substitution. For complex molecules, comparing the spectrum of the labeled compound with that of an unlabeled fluspirilene (B1673487) standard is crucial for unambiguous assignment. hmdb.ca

¹H NMR Spectroscopy: While ¹H NMR primarily provides information about the protons in a molecule, it is also sensitive to the presence of adjacent ¹³C atoms. acs.org The coupling between a proton and a ¹³C nucleus (¹J-CH, ²J-CH, etc.) results in the splitting of the proton signal into a doublet, known as satellite peaks. The presence and magnitude of these couplings in the ¹H NMR spectrum of this compound can further validate the positions of the ¹³C labels.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the connectivity within the molecule. researchgate.nethmdb.ca

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of the C-H bonds and confirming which protons are attached to the ¹³C-labeled carbons. researchgate.net

Table 1: Representative NMR Data for this compound (Hypothetical) Note: This table is illustrative. Actual chemical shifts depend on the solvent and specific labeled positions.

Technique Expected Observation Purpose
¹³C NMR Six signals with significantly enhanced intensity. Confirms the number and location of ¹³C labels.
¹H NMR Appearance or enhancement of satellite peaks for protons attached to or near the ¹³C labels. Validates the position of isotopic labels through C-H coupling.
HSQC Strong cross-peaks between the enhanced ¹³C signals and their directly attached protons. Confirms direct C-H bonds at the labeled sites.
HMBC Correlations from protons to the labeled ¹³C atoms over 2-3 bonds. Verifies the position of the labels within the overall molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight and assessing the isotopic enrichment of this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition. thermofisher.com

The molecular weight of unlabeled fluspirilene is 475.58 g/mol (C₂₉H₃₁F₂N₃O). pharmaffiliates.com this compound has a molecular formula of C₂₃¹³C₆H₃₁F₂N₃O, resulting in a molecular weight of approximately 481.53 g/mol . pharmaffiliates.com HRMS can precisely measure this mass difference, confirming the incorporation of six ¹³C atoms.

The mass spectrum will show a characteristic isotopic pattern. The most abundant peak will correspond to the molecule containing six ¹³C atoms. The relative intensities of the M+1, M+2, etc., peaks can be used to calculate the isotopic enrichment, which is a measure of the percentage of molecules that have been successfully labeled. wikipedia.org Techniques like electrospray ionization (ESI) are commonly used to generate ions for HRMS analysis. science.gov

Table 2: HRMS Data for Unlabeled and Labeled Fluspirilene

Compound Molecular Formula Calculated Monoisotopic Mass (Da)
Fluspirilene C₂₉H₃₁F₂N₃O 475.2435
This compound C₂₃¹³C₆H₃₁F₂N₃O 481.2637

Chromatographic Methodologies for Purity and Identity Confirmation

Chromatographic techniques are crucial for separating this compound from any unlabeled starting material, reaction byproducts, or other impurities, thereby ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC) with Isotope-Specific Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of pharmaceutical compounds. selleckchem.com For this compound, an HPLC method coupled with a mass spectrometer (LC-MS) is particularly powerful. uantwerpen.beuantwerpen.be

This hyphenated technique allows for the physical separation of components in the mixture by the HPLC system, followed by their detection and identification by the mass spectrometer. scispace.com By monitoring the specific mass-to-charge ratio (m/z) of this compound (e.g., its [M+H]⁺ ion), the purity of the labeled compound can be determined with high specificity and sensitivity. science.gov This is essential for quantifying any residual unlabeled fluspirilene. Reversed-phase HPLC is a common mode used for this type of analysis. pharm-analyt.com

Quantitative Analysis Method Development and Validation for this compound

The quantification of therapeutic compounds in biological matrices is a critical component of preclinical research. For the antipsychotic drug fluspirilene, the development of a robust and sensitive analytical method is paramount for accurate pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis to ensure the highest level of accuracy and precision. researchgate.netchiron.no

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization for Labeled Analogs

The development of a quantitative LC-MS/MS method for this compound involves the systematic optimization of both chromatographic separation and mass spectrometric detection parameters. The primary goal is to achieve a selective, sensitive, and reproducible assay.

Mass Spectrometry: The initial step in method development is the optimization of the mass spectrometer settings for both fluspirilene and its 13C6-labeled analog. This is typically performed by infusing a standard solution of each compound into the mass spectrometer. For this compound, the six-carbon isotope enrichment results in a mass shift of 6 Daltons compared to the unlabeled fluspirilene. The instrument is operated in positive electrospray ionization (ESI) mode, which is common for the analysis of antipsychotic drugs. researchgate.netijsr.net The precursor ions ([M+H]+) for both the analyte and the internal standard are identified. Subsequently, collision-induced dissociation (CID) is used to generate characteristic product ions. The most stable and abundant precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM) transitions, are selected for quantification to enhance selectivity and minimize background interference. nih.govnih.govplos.org

Liquid Chromatography: Chromatographic conditions are optimized to ensure the separation of fluspirilene from endogenous matrix components and potential metabolites, which helps to minimize matrix effects such as ion suppression or enhancement. fda.govlcms.cz A reversed-phase C18 column is commonly employed for the analysis of antipsychotic drugs. nih.govresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govmdpi.com A gradient elution program is often developed to provide optimal separation and a reasonable run time. nih.gov Crucially, the chromatographic method should ensure that this compound co-elutes with the unlabeled fluspirilene, as this is essential for effective compensation of matrix effects. researchgate.netchiron.no

Sample Preparation: The choice of sample preparation technique is critical for removing proteins and other interfering substances from the biological matrix (e.g., plasma, serum). Common techniques for antipsychotic drugs include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijsr.netresearchgate.net Protein precipitation with acetonitrile or methanol (B129727) is a simple and rapid method often used in preclinical studies. mdpi.comscience.gov The internal standard, this compound, is added to the samples at the beginning of the preparation process to compensate for any variability during extraction and analysis. biopharmaservices.comwuxiapptec.com

Below is a table summarizing hypothetical optimized LC-MS/MS parameters for the analysis of fluspirilene using this compound as an internal standard, based on established methods for similar compounds.

ParameterOptimized Condition
LC System UHPLC System
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Elution Gradient
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Fluspirilene) m/z 476.2 -> 130-500 (hypothetical product ions) nih.gov
MRM Transition (this compound) m/z 482.2 -> (hypothetical product ions with +6 Da shift)
Sample Preparation Protein Precipitation with Acetonitrile

This table presents a hypothetical model for method parameters based on common practices in the field.

Application as an Internal Standard in Bioanalytical Assays for Preclinical Research Samples

This compound serves as an ideal internal standard (IS) in bioanalytical assays for the quantification of fluspirilene in preclinical research samples, such as plasma from pharmacokinetic studies. nih.govagnp.de The use of a stable isotope-labeled internal standard is the preferred approach in quantitative LC-MS/MS analysis because it closely mimics the physicochemical properties of the analyte. researchgate.netresearchgate.net

The primary function of this compound is to correct for variations that can occur at different stages of the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. biopharmaservices.comwuxiapptec.com Since this compound has nearly identical chemical and physical properties to fluspirilene, it experiences similar extraction recovery and is subject to the same degree of matrix effects. researchgate.netchiron.no By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, accurate and precise quantification can be achieved, even in the presence of signal fluctuations. researchgate.net

The bioanalytical method is validated according to regulatory guidelines to ensure its reliability. fda.govresearchgate.net This validation process assesses several key parameters:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. nih.gov

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.govcigb.edu.cu

Selectivity: The assay must be able to differentiate and quantify the analyte in the presence of other components in the sample matrix. plos.orgfda.gov

Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard is assessed to ensure that it does not compromise the accuracy of the results. fda.govlcms.cz

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles and bench-top stability. nih.govcigb.edu.cu

The following table provides representative validation results for a hypothetical bioanalytical assay using this compound as an internal standard, based on typical acceptance criteria for preclinical studies.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.05 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent and reproducible~90%
Matrix Effect IS-normalized factor within acceptable limits< 15%
Freeze-Thaw Stability (3 cycles) Within ±15% of nominal concentrationStable
Bench-Top Stability (24h, room temp) Within ±15% of nominal concentrationStable

This table illustrates typical validation outcomes for a bioanalytical method utilizing a stable isotope-labeled internal standard.

Application of Fluspirilene 13c6 in Mechanistic in Vitro and Preclinical Metabolic Profiling

Elucidation of Biotransformation Pathways and Metabolite Identification Using Stable Isotope Tracers

Stable isotope labeling is a cornerstone technique for identifying and characterizing drug metabolites. iris-biotech.denih.gov When a 1:1 mixture of Fluspirilene (B1673487) and Fluspirilene-13C6 is administered to an in vitro system, mass spectrometry analysis reveals unique "doublet" peaks for the parent drug and any resulting metabolites. Each doublet consists of the unlabeled metabolite and its labeled counterpart, separated by a mass difference of 6 Daltons (Da). This signature allows for the rapid and unambiguous identification of drug-related material against a complex background of endogenous molecules, preventing misidentification and ensuring comprehensive metabolite discovery. nih.gov

The initial assessment of a drug's metabolic fate often begins with in vitro systems containing key drug-metabolizing enzymes. fda.gov Human liver microsomes and S9 fractions, which contain enriched cytochrome P450 (CYP) enzymes and a broader range of phase I and phase II enzymes, respectively, are standard models for these studies. fda.govsygnaturediscovery.com

In a typical metabolic stability assay, this compound serves two primary roles. First, as a substrate, its rate of disappearance over time provides a direct measure of its metabolic stability. Second, and more importantly, it functions as an ideal internal standard for the accurate quantification of the unlabeled parent drug. nuvisan.com By adding a known concentration of this compound to the experimental samples, any variability during sample preparation and analysis can be normalized, leading to highly accurate and reproducible data on the rate of metabolism. nuvisan.com This approach is crucial for predicting a drug's in vivo half-life and clearance.

While subcellular fractions are excellent for studying primary metabolism, cultured hepatocytes offer a more complete and physiologically relevant model by retaining the full complement of metabolic enzymes and cofactors for both Phase I (oxidation, reduction) and Phase II (conjugation) reactions. sygnaturediscovery.comsciex.com

Incubating this compound with primary human hepatocytes allows researchers to map its complete biotransformation network. sygnaturediscovery.commdpi.com As the parent compound is metabolized, the ¹³C₆-label is retained in all subsequent metabolites. This enables the detection of not only primary oxidative metabolites formed by CYPs but also secondary metabolites, such as glucuronide or sulfate (B86663) conjugates, which are crucial for detoxification and excretion. hyphadiscovery.com Comparing metabolite profiles across hepatocytes from different preclinical species (e.g., rat, dog, monkey) and humans is essential for selecting appropriate toxicology models and identifying any human-specific metabolites that could pose a safety risk. sciex.comevotec.com

Hepatocyte Incubation Studies for Phase I and Phase II Metabolism

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Characterization

Understanding which specific enzymes are responsible for a drug's metabolism is critical for predicting and managing drug-drug interactions. This compound is an invaluable tool for these investigations, providing a highly specific substrate for precise kinetic measurements. symeres.comnih.gov

The Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are fundamental parameters that describe the affinity and capacity of an enzyme to metabolize a substrate. solubilityofthings.com A low Km value indicates high affinity, while Vmax reflects the maximum rate of metabolism. solubilityofthings.com To determine these values for the enzymes that metabolize Fluspirilene, incubations are performed with a range of substrate concentrations using specific recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6). dynamed.comnih.gov

Using this compound as the substrate in these assays, coupled with LC-MS/MS analysis, allows for extremely sensitive and precise quantification of metabolite formation. nuvisan.com This precision is essential for generating reliable kinetic data, as summarized in the table below, which illustrates typical kinetic parameters obtained in such studies.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for Fluspirilene Metabolism by Major CYP Isoforms

This table presents illustrative data to demonstrate how kinetic parameters are typically reported. Actual values for Fluspirilene would need to be determined experimentally.

CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)Metabolic Pathway
CYP3A4 15120N-dealkylation
CYP2D6 545Aromatic hydroxylation
CYP2C19 2530N-oxidation

A drug's potential to inhibit or induce the activity of CYP enzymes is a major safety concern, as it can lead to dangerous interactions with co-administered medications. mdpi.comnih.gov

Inhibition Studies: To assess Fluspirilene's potential to inhibit a specific CYP enzyme (e.g., CYP3A4), a known probe substrate for that enzyme is incubated with human liver microsomes in the presence of varying concentrations of Fluspirilene. mdpi.comresearchgate.net Conversely, to determine if other drugs inhibit Fluspirilene's metabolism, this compound is used as the victim substrate. Its rate of metabolism is measured in the presence of known CYP inhibitors. researchgate.net The use of the labeled substrate ensures that its metabolism can be monitored without interference from the inhibitor or other compounds in the matrix. researchgate.net A potent inhibitor will significantly decrease the rate of this compound metabolism, leading to a decrease in Vmax or an increase in the apparent Km. libretexts.orgnumberanalytics.com

Induction Studies: Induction occurs when a drug increases the expression of a metabolizing enzyme, leading to faster metabolism of itself or other drugs. nih.gov These studies are typically conducted in cultured human hepatocytes. The cells are pre-treated with Fluspirilene, and then the activity of major CYP enzymes is measured using a cocktail of probe substrates. To see if Fluspirilene's own metabolism is induced, hepatocytes pre-treated with a known inducer (like rifampicin (B610482) for CYP3A4) would be incubated with this compound. fda.gov An increased rate of metabolism compared to un-induced cells would confirm that the pathway is inducible. The specificity and clean signal from the labeled compound make the results clear and quantifiable.

Determination of Km and Vmax Values for Metabolic Enzymes

Application in Preclinical Animal Metabolism Studies

Preclinical animal studies are a critical phase in drug development, offering vital insights into a drug's behavior within a living system before it proceeds to human trials. biotechfarm.co.il The use of isotopically labeled compounds, such as this compound, is instrumental in these investigations. By replacing six standard carbon-12 atoms with the heavier, non-radioactive carbon-13 isotope, this compound can be distinguished from its endogenous and unlabeled counterparts by mass spectrometry. plos.orgshimadzu.com This allows researchers to meticulously track its journey and transformation within the animal model.

These studies are typically conducted in various animal species, such as rats and dogs, to build a comprehensive metabolic profile. biotechfarm.co.ilaspet.orgnih.gov The primary goals are to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. biotechfarm.co.il The stable isotope label does not typically alter the compound's physicochemical properties or metabolic fate, making this compound an ideal tracer for its unlabeled analogue. In vivo studies in animal models are essential for understanding how a drug is metabolized, which is a crucial step for ensuring its safety and efficacy before human administration. biotechfarm.co.il

Quantitative Metabolic Profiling in Animal Tissues and Biofluids

A key application of this compound is in the quantitative analysis of the drug and its metabolites in various biological matrices. google.com Following administration of this compound to preclinical animal models, biofluids such as blood, plasma, urine, and feces, along with various tissues, are collected over a specific time course. admescope.comapvma.gov.au These samples are then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS/MS), a sensitive technique capable of separating and detecting the parent compound and its metabolites based on their mass-to-charge ratio. gtfch.orgresearchgate.net

The presence of the 13C6-label results in a distinct mass shift (an increase of 6 Daltons) in the mass spectra for the parent drug and any metabolite that retains the labeled portion of the molecule. plos.org This clear signal allows for precise quantification and differentiation from background noise and endogenous compounds. shimadzu.com This method enables the creation of a detailed metabolic map, showing the concentration of Fluspirilene and its key metabolites in different compartments of the body over time. Such quantitative data is vital for understanding the drug's distribution and clearance pathways. admescope.combiotechfarm.co.il

The table below illustrates the type of quantitative data that can be generated from such a study, showing the hypothetical distribution of this compound and its major metabolites in a rat model 24 hours post-administration.

Table 1: Hypothetical Quantitative Metabolic Profile of this compound in Rat Tissues and Biofluids (ng/g or ng/mL)

Analyte Plasma Liver Kidney Urine Feces
This compound 15 85 40 Low High
13C6-Metabolite A (Oxidative) 25 150 70 High Med

Identification of Species-Specific Metabolic Differences

A fundamental reason for using multiple animal species in preclinical testing is that metabolic pathways can vary significantly between species. nih.gov An understanding of these differences is crucial for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. admescope.com

By administering this compound to different species, such as rats and dogs, researchers can compare the resulting metabolic profiles. nih.govresearchgate.net For instance, the activity of cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs including Fluspirilene, can differ substantially between species. drugbank.comdrugbank.com These differences can lead to variations in the types and quantities of metabolites produced. One species might favor oxidative pathways, while another may exhibit higher rates of N-dealkylation. nih.gov

Identifying these species-specific metabolic pathways is essential for predicting potential drug-drug interactions and understanding any species-specific toxicity observed in preclinical trials. The use of this compound allows for a direct and accurate comparison of metabolite ratios across species, helping to build a more robust predictive model for human metabolism. nih.gov

The interactive table below presents a hypothetical comparison of the primary metabolic routes for this compound in rats versus dogs, highlighting potential species-specific differences.

Table 2: Hypothetical Comparison of this compound Metabolite Ratios in Rat vs. Dog Plasma (% of Total Drug-Related Material)

Metabolite Rat Dog
This compound (Unchanged) 12% 25%
13C6-Metabolite A (Oxidative) 55% 35%

Compound Reference Table

Compound Name
Fluspirilene
This compound
N-acyl fluspirilene
Iloperidone
Brilaroxazine
9OH-risperidone
Risperidone
Haloperidol
Pipamperone
Promazine

Utilization of Fluspirilene 13c6 in Ligand Target Interaction and Receptor Binding Research Preclinical Focus

Investigation of Binding Site Topography and Conformational Changes

The interaction of a ligand with its receptor is a dynamic process that induces conformational changes in the receptor's structure, which are essential for initiating a cellular response. openaccessjournals.comopenaccessjournals.com Understanding the precise topography of the binding site and the nature of these structural shifts is fundamental to drug design. Fluspirilene-13C6 is instrumental in these investigations.

While X-ray crystallography and cryo-electron microscopy provide static snapshots of receptor structures, Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of ¹³C-labeled ligands like this compound, can provide detailed structural characterization of biomolecules and measure ligand-protein interactions in a solution state that more closely mimics the physiological environment. symeres.com The ¹³C nuclei serve as sensitive probes, allowing researchers to map the points of contact between the ligand and the receptor and to observe the subtle conformational shifts that occur upon binding. This helps in understanding how fluspirilene (B1673487) engages with its primary targets, such as the dopamine (B1211576) D2 receptor. biorxiv.org

Fluspirilene is known to bind with high affinity to several neurotransmitter receptors. Its utility as a research tool is underscored by its distinct binding profile. The affinity of a compound, often expressed as the inhibition constant (Ki), is a measure of the strength of the interaction between the ligand and the receptor. openaccessjournals.com

Table 1: In Vitro Receptor Binding Affinity (Ki) of Fluspirilene

Receptor TargetBinding Affinity (Ki, nM)
Dopamine D21.5
Dopamine D31.1
Dopamine D4Not specified
Serotonin 5-HT2ANot specified
Alpha-1 Adrenergic102
Histamine H1540

This table presents data compiled from in vitro studies on the unlabeled parent compound, Fluspirilene. caymanchem.comdrugbank.com The binding characteristics of this compound are expected to be identical.

By using this compound in competitive binding assays analyzed by mass spectrometry, researchers can precisely quantify the displacement of the labeled compound by novel, unlabeled drug candidates. This allows for a highly accurate determination of the binding affinities of new molecules at these same receptor sites, aiding in the development of drugs with desired selectivity profiles.

Kinetic Binding Studies Using Isotopic Tracers

Beyond simple binding affinity, the temporal dynamics of the ligand-receptor interaction—known as binding kinetics—are increasingly recognized as a critical determinant of a drug's in vivo efficacy and duration of action. universiteitleiden.nlnih.gov These kinetics are defined by the association rate constant (k_on), which describes how quickly a drug binds to its target, and the dissociation rate constant (k_off), which measures how long it remains bound. worktribe.com The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (KD), a measure of affinity. worktribe.com

This compound is an ideal isotopic tracer for these studies. In kinetic binding assays, its presence can be tracked over time using mass spectrometry. symeres.com Researchers can monitor the rate at which this compound associates with its target receptors on cell membranes or in tissue preparations and, subsequently, the rate at which it dissociates. worktribe.com This is particularly valuable for compounds like fluspirilene, which may exhibit slow dissociation (a long residence time), contributing to its long-acting pharmacological effect. msdmanuals.com

The use of a stable isotope tracer avoids the confounding factors associated with radioligands, such as radiolysis and the specialized handling required for radioactive materials. Furthermore, modern mass spectrometry techniques offer high sensitivity and specificity, allowing for precise quantification of the labeled compound even in complex biological matrices. frontiersin.org

Table 2: Key Parameters in Kinetic Binding Studies

ParameterSymbolDescriptionRole of this compound
Association Ratek_onThe rate at which the ligand binds to the receptor.Used as a tracer to measure the rate of binding over time.
Dissociation Ratek_offThe rate at which the ligand-receptor complex falls apart.The rate of its disappearance from the receptor complex is measured.
Dissociation ConstantK_DA measure of binding affinity at equilibrium (k_off/k_on).Allows for calculation of the kinetic K_D.
Residence Time1/k_offThe average duration a ligand remains bound to its target.Directly calculated from the measured dissociation rate.

This table outlines the fundamental parameters of binding kinetics and the function of an isotopic tracer in their measurement. worktribe.comnih.gov

Development of Quantitative Assays for Receptor Occupancy in Preclinical Models

Receptor occupancy (RO) assays are a cornerstone of pharmacodynamic assessment, providing a direct measure of a drug's engagement with its target in vivo. kcasbio.comnih.gov These assays are crucial for establishing dose-response relationships and for predicting the therapeutic dose in humans. bioagilytix.com Quantitative RO assays require a method to distinguish between the drug administered to the animal and the tracer used for measurement.

This compound is perfectly suited for this role. In a typical preclinical RO study, an animal model is dosed with unlabeled fluspirilene. psychogenics.com After a set period, tissues (e.g., brain) are collected. To quantify the percentage of receptors occupied by the drug, the tissue homogenates can be analyzed using a mass spectrometry-based method. In this approach, a known amount of this compound is added to the sample as an internal standard. symeres.com Because the labeled and unlabeled compounds have nearly identical chemical properties, they behave similarly during sample extraction and analysis. However, the mass spectrometer can differentiate between them based on their mass-to-charge ratio. This allows for highly accurate quantification of the amount of unlabeled fluspirilene bound to the receptors, which is then used to calculate the percentage of target occupancy. kcasbio.com

There are several formats for RO assays where a stable isotope tracer is beneficial:

Free Receptor Assays: Measure the number of receptors not bound by the drug. precisionformedicine.com

Occupied Receptor Assays: Directly measure the amount of drug bound to the receptors. kcasbio.com

Total Receptor Assays: Measure the total number of receptors, both free and occupied. kcasbio.com

In each of these formats, this compound can be used as a reference standard to ensure the precision and accuracy of the quantification of the unlabeled drug.

Application in Autoradiography and Ex Vivo Binding Assays on Preclinical Tissue Samples

Autoradiography is a powerful imaging technique used to visualize the distribution of a labeled compound within tissue sections. iaea.orgqps.com In ex vivo binding assays, an animal is first treated with an unlabeled drug. Tissues are then collected, sectioned, and incubated with a radiolabeled ligand that binds to the target of interest. psychogenics.com The amount of radioligand binding is inversely proportional to the receptor occupancy by the administered drug; high occupancy by the unlabeled drug results in a low autoradiographic signal. psychogenics.com

While traditional autoradiography relies on radioactive tracers, the data from these studies are often complemented and quantified by other methods. For instance, adjacent tissue sections can be homogenized and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this context, this compound is essential as an internal standard to accurately quantify the concentration of unlabeled fluspirilene in specific brain regions. symeres.com This provides a direct correlation between tissue drug concentration and the receptor occupancy observed via autoradiography.

A pivotal study on reference antipsychotic drugs utilized ex vivo autoradiography to determine the in vivo receptor occupancy of fluspirilene in the rat brain. drugbank.com The findings from such studies are critical for understanding the relationship between dose, target engagement, and pharmacological effect.

Table 3: In Vivo Receptor Occupancy of Fluspirilene in Rat Brain (Schotte et al., 1996)

Receptor TargetBrain RegionED₅₀ (mg/kg) for 50% Occupancy
Dopamine D2Striatum0.05
Serotonin 5-HT2AFrontal Cortex0.04

ED₅₀ is the dose required to achieve 50% receptor occupancy in vivo. This data highlights fluspirilene's potent engagement with key CNS targets in preclinical models. drugbank.com

The use of this compound in conjunction with these techniques allows for a comprehensive understanding of the drug's distribution and target engagement at a microscopic level, validating that the drug reaches its intended targets in the brain at concentrations sufficient to exert a pharmacological effect. psychogenics.com

Computational and Theoretical Investigations Pertaining to Fluspirilene and Its Labeled Isotopologues

Molecular Dynamics Simulations and Docking Studies for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, used to predict and analyze the interaction between a ligand, such as Fluspirilene (B1673487), and a protein target. Docking predicts the preferred orientation and binding affinity of a molecule to a receptor, while MD simulations provide insights into the stability and conformational dynamics of the resulting ligand-protein complex over time.

Research has employed these methods to explore Fluspirilene as a potential modulator of various protein targets implicated in a range of conditions. For instance, studies have repurposed Fluspirilene, an approved antipsychotic, by investigating its binding to novel targets. In silico molecular docking has been used to assess Fluspirilene's binding affinity against targets like BACE1, which is relevant to Alzheimer's disease, yielding a binding affinity of -9.2 kcal/mol. researchgate.net Subsequent MD simulations were performed to confirm the stability of the Fluspirilene–BACE1 complex. researchgate.net

Similar computational approaches have been applied to other targets:

Phosphodiesterase 5 (PDE5): Molecular docking studies revealed that Fluspirilene binds strongly to PDE5, an interaction supported by hydrophobic and aromatic interactions. x-mol.netnih.gov MD simulations confirmed that the Fluspirilene-PDE5 complex remains stable and maintains its structural integrity. x-mol.netnih.gov

Murine Double Minute 2 (MDM2): To identify inhibitors of the p53-MDM2 interaction, a key target in cancer therapy, an ensemble rigid-receptor docking approach was used. nih.gov This was followed by flexible-receptor docking and Prime/MM-GBSA binding energy analysis, which identified Fluspirilene as a top hit. nih.gov MD simulations further suggested the stable binding of Fluspirilene to the p53-binding pocket on the MDM2 protein. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Virtual ligand screening of thousands of FDA-approved drugs identified CDK2 as a new potential target for Fluspirilene in the context of cancer treatment. mdpi.comdrugbank.com

Succinyl-CoA:3-ketoacid CoA transferase (SCOT): Computer-assisted in silico modeling, followed by MD simulations, was used to compare the binding modes of Fluspirilene and its analogs (the diphenylbutylpiperidine class) to the SCOT enzyme. diabetesjournals.org The analysis revealed that these compounds align and establish hydrogen bonds with critical residues in the binding pocket. diabetesjournals.org

These studies consistently utilize MD simulation metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to validate the stability of the docked complexes. researchgate.netx-mol.net

Table 1: Summary of Molecular Docking and Dynamics Studies on Fluspirilene

Protein TargetTherapeutic AreaDocking FindingsMolecular Dynamics (MD) FindingsReference
BACE1Alzheimer's DiseaseBinding affinity of -9.2 kcal/mol; multiple interactions observed.Confirmed the stability of the Fluspirilene-BACE1 complex. researchgate.net
PDE5Alzheimer's DiseaseStrong binding supported by hydrophobic and aromatic interactions.Confirmed stability and structural integrity of the complex over time. x-mol.netnih.gov
MDM2CancerIdentified as a top hit with a binding mode and energy similar to a native ligand.Suggested stable binding to the p53-binding pocket on MDM2. nih.gov
CDK2CancerIdentified as a potential inhibitor through virtual screening of approved drugs.Binding poses were refined and energies calculated to support interaction. mdpi.comdrugbank.com
L-type Calcium ChannelCardiotoxicityPredicted to bind to domain III, forming hydrogen bonds and a π-cation interaction.Not explicitly detailed in the source. mdpi.com
SCOTMetabolic DiseaseBinding mode is analogous to other diphenylbutylpiperidines, forming key hydrogen bonds.Used to determine the stability and dynamics of the drug-enzyme complex. diabetesjournals.org

Quantum Chemical Calculations for Isotopic Effects on Molecular Properties (e.g., vibrational modes, pKa)

The introduction of heavier isotopes, such as in Fluspirilene-13C6, where six ¹²C atoms are replaced by ¹³C, results in subtle but measurable changes in molecular properties. These are known as isotope effects. Quantum chemical calculations are essential for predicting and understanding these effects, as they arise from changes in nuclear mass, which primarily influences the vibrational energy of the molecule. nih.gov

Vibrational Modes: For this compound, the C-C and C-H bonds associated with the six ¹³C atoms will exhibit lower vibrational frequencies compared to the corresponding bonds in unlabeled Fluspirilene. These shifts can be precisely calculated using quantum chemical methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, PBE0). barc.gov.in Such calculations are critical for interpreting vibrational spectra (e.g., IR and Raman) and are fundamental to techniques like Molecular Laser Isotope Separation (MLIS). barc.gov.in While specific calculations for this compound are not publicly available, the methodology is well-established.

Table 2: Theoretical Isotope Shifts in Vibrational Frequencies for SF₆ (Illustrative Example)

This table illustrates the concept of calculated isotopic shifts. A similar approach would be applied to this compound.

Vibrational Mode³²SF₆ Frequency (cm⁻¹) (Calculated)³⁴SF₆ Frequency (cm⁻¹) (Calculated)Isotope Shift (cm⁻¹) (Calculated)Isotope Shift (cm⁻¹) (Experimental)
ν₃967.3950.017.317.0
ν₄625.3622.33.02.9

Data adapted from quantum chemical calculations on sulfur hexafluoride. barc.gov.in

pKa Values: The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity. For Fluspirilene, the basicity of the piperidine (B6355638) nitrogen is a key determinant of its protonation state at physiological pH. Isotopic substitution can have a small effect on pKa. This "isotopic effect on acidity" stems from the change in ZPE between the protonated and deprotonated forms of the molecule. Because the vibrational force constants around the basic center can differ between the two states, the ZPE change upon deprotonation will be slightly different for this compound than for Fluspirilene. Although often small, this effect can be predicted through high-level quantum chemical calculations that accurately determine the vibrational frequencies for all relevant species. core.ac.uk

In Silico Modeling for Predicting Metabolic Hot Spots and Biotransformation Products

In silico metabolic modeling is a crucial component of modern drug discovery, used to predict how a compound will be processed in the body. hitgen.com These computational tools analyze a molecule's structure to identify "metabolic hot spots"—sites that are most susceptible to enzymatic modification. mdpi.com This allows for early prediction of a drug's metabolic fate, potential active metabolites, and possible toxic byproducts.

The metabolism of xenobiotics like Fluspirilene typically occurs in two phases:

Phase I Reactions: These introduce or expose polar functional groups, primarily through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) family of enzymes is central to this phase. mdpi.com

Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble for excretion. mdpi.com

For Fluspirilene, in silico models would predict several likely biotransformation pathways. Software platforms can predict sites of metabolism by considering factors like atomic reactivity, solvent accessibility, and recognition by specific CYP isoenzymes.

Predicted Metabolic Hot Spots for Fluspirilene:

Aromatic Hydroxylation: The two fluorophenyl rings are prime candidates for hydroxylation by CYP enzymes.

N-dealkylation: The piperidine nitrogen is a likely site for the removal of the butyl-spirane chain.

Oxidative Defluorination: Although less common, enzymatic removal of fluorine atoms is a possible metabolic route.

Aliphatic Hydroxylation: The butyl chain connecting the two main moieties could undergo hydroxylation.

Ring Opening: The spiroketal structure could potentially be a site for metabolic cleavage.

Following these Phase I modifications, the newly introduced hydroxyl groups would be susceptible to Phase II conjugation, primarily glucuronidation. thieme-connect.com The isotopic labeling in this compound is not expected to significantly alter the primary metabolic hot spots, although it could introduce a minor kinetic isotope effect, potentially slowing the rate of reaction at a labeled site.

Table 3: Predicted Metabolic Pathways for Fluspirilene via In Silico Modeling

Metabolic PhaseReaction TypeLikely Site on Fluspirilene Structure
Phase IAromatic HydroxylationPara-position of the fluorophenyl rings
Phase IN-dealkylationPiperidine nitrogen atom
Phase IAliphatic HydroxylationButyl chain
Phase IIGlucuronidationHydroxylated metabolites from Phase I

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of Fluspirilene Analogs

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are computational disciplines that relate chemical structure to physical, chemical, or biological activity. cncl.org.cnacs.org These methods are used to rationalize the activity of existing compounds, guide the design of new analogs, and perform virtual screening of large compound libraries. acs.orgresearchgate.net

Cheminformatics: Cheminformatics tools are used to analyze large datasets of chemical compounds. For Fluspirilene, this could involve similarity searching to find related compounds, substructure analysis to identify key pharmacophoric features, and mapping its properties within the vast "chemical space" of known drugs. cncl.org.cnresearchgate.net Such analyses can reveal polypharmacological profiles, where a single drug interacts with multiple targets. cncl.org.cn For example, Fluspirilene has been analyzed as part of a systematic cheminformatics study of G protein-coupled receptor (GPCR) ligands. cncl.org.cn

QSAR Analysis: QSAR modeling establishes a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and an observed biological activity. bioinformation.net Once a predictive QSAR model is built and validated, it can be used to estimate the activity of untested or hypothetical analogs. acs.org

Studies involving Fluspirilene or its structural class have utilized QSAR for:

Virtual Screening: Validated QSAR models for targets like the 5-HT₁A receptor have been used to screen chemical libraries to identify novel, potent ligands. acs.org

Activity Classification: An Artificial Neural Network (ANN) was trained using QSAR descriptors to distinguish compounds with anticancer activity from those without; Fluspirilene was included in the training dataset. bioinformation.net The model achieved a high degree of accuracy, demonstrating the power of QSAR to classify compounds based on structural properties. bioinformation.net

Analog Design: The development of Fluspirilene analogs with enhanced activity for new targets, such as the 20S proteasome, implicitly relies on understanding the structure-activity relationships that govern target binding and activation. nih.gov By systematically modifying the Fluspirilene scaffold and observing the change in activity, researchers build an informal or formal QSAR model to guide optimization.

The isotopic labeling in this compound would not impact QSAR models, as the descriptors used are almost exclusively dependent on the electronic structure and topology of the molecule, not the nuclear mass.

Table 4: Applications of Cheminformatics and QSAR in the Study of Fluspirilene and Analogs

MethodologyApplicationKey Finding/PurposeReference
Cheminformatics AnalysisGPCR Ligand Space AnalysisAnalyzed Fluspirilene within the context of known GPCR ligands to understand structural relationships and polypharmacology. cncl.org.cn
QSAR (kNN, RF, SVM)Virtual Screening for 5-HT₁A LigandsDeveloped predictive models to mine chemical libraries for novel compounds with desired receptor binding affinity. acs.org
QSAR with Artificial Neural Network (ANN)Classification of Anticancer DrugsUsed 'inductive' QSAR descriptors to train a network that could correctly classify Fluspirilene's activity profile. bioinformation.net
Structure-Activity Relationship (SAR)Development of AnalogsSynthesized and tested analogs of Fluspirilene to develop potent 20S proteasome activators. nih.gov

Emerging Methodologies and Future Research Directions for Isotopic Fluspirilene Analogs

Integration with Advanced Imaging Modalities for Preclinical Research

The stable isotope-labeled compound, Fluspirilene-13C6, holds significant potential for integration with advanced imaging modalities in preclinical research. While not directly imaged itself, it serves as a crucial "cold standard" or precursor in the development of radiolabeled tracers for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). acanthusresearch.comnih.gov These noninvasive imaging methods are vital in preclinical studies, allowing for the longitudinal investigation of molecular and cellular processes within living small animal models. nih.govnih.gov

In this context, this compound acts as an ideal internal standard for quantitative analysis in mass spectrometry-based assays that complement imaging studies. Its structural similarity to the active drug ensures that it behaves almost identically during sample preparation and analysis, which is critical for accurately determining the concentration and distribution of the unlabeled drug or its potential radiolabeled counterparts in tissues. acanthusresearch.com This is particularly important in drug discovery and development for neuropsychiatric disorders, where understanding target engagement and pharmacokinetics is essential. researchgate.netnih.gov

The development of a radiolabeled version of fluspirilene (B1673487), for which this compound would be an indispensable reference, would enable researchers to visualize its distribution and binding to dopamine (B1211576) D2 and D3 receptors and L-type calcium channels in the brain. caymanchem.com MicroPET and microSPECT scanners, designed for small animal imaging, offer high sensitivity and spatial resolution, making it possible to study the pharmacokinetics and pharmacodynamics of a potential fluspirilene radiotracer in detail. harvard.eduohsu.edu This integration of a stable isotope-labeled standard with advanced imaging techniques provides a powerful toolkit for understanding the in-vivo behavior of fluspirilene, ultimately facilitating the development of more effective therapies. openmedscience.comastrazeneca.com

Key applications of integrating this compound with advanced imaging include:

Method Development: Establishing and validating quantitative bioanalytical methods (LC-MS/MS) to measure fluspirilene concentrations in plasma and tissue, using this compound as an internal standard. acanthusresearch.com

Precursor for Radiolabeling: Serving as a reference compound during the synthesis and quality control of a corresponding radiotracer (e.g., labeled with Carbon-11 or Fluorine-18). researchgate.net

Correlative Studies: Combining quantitative data from mass spectrometry with qualitative and quantitative data from PET/SPECT imaging to build a comprehensive picture of the drug's disposition.

Development of Novel Microfluidic and High-Throughput Screening Assays Incorporating Labeled Compounds

The unique properties of this compound make it a valuable tool in the development of innovative microfluidic and high-throughput screening (HTS) assays. Microfluidic systems, which manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer numerous advantages for drug discovery, including reduced reagent consumption, faster analysis times, and higher throughput. nih.govnih.gov

Incorporating stable isotope-labeled compounds like this compound into these miniaturized platforms can significantly enhance assay performance and information content. researchgate.net For instance, in droplet-based microfluidics, individual droplets can act as miniaturized reaction vessels for cell-based assays. mdpi.com By including this compound, researchers can perform precise quantification of drug uptake or metabolism at the single-cell level using mass spectrometry, a capability that is difficult to achieve with conventional HTS methods. kanglab.net

The development of microfluidic platforms that integrate online analysis, such as mass spectrometry, allows for the rapid screening and optimization of drug candidates. researchgate.net this compound can be used as an internal standard within these systems to ensure the accuracy and reproducibility of quantitative measurements. This is particularly relevant for studying drug-protein interactions and enzyme kinetics in a high-throughput format.

Table showcasing potential microfluidic applications for this compound:

Application AreaMicrofluidic TechniqueRole of this compoundPotential Research Finding
Drug Metabolism Studies Droplet-based cell cultureInternal standard for LC-MS analysis of cell lysatesQuantification of fluspirilene metabolism in different cell types.
Target Engagement Assays Integrated affinity chromatographyStandard for quantifying binding to target proteinsDetermination of binding kinetics and affinity for dopamine receptors.
High-Throughput Synthesis Flow chemistry reactorReference compound for reaction optimizationDevelopment of efficient synthesis routes for fluspirilene analogs. researchgate.net
Pharmacokinetic Profiling "Organ-on-a-chip" modelsTracer for monitoring drug transport and clearanceElucidation of transport mechanisms across biological barriers.

The combination of microfluidics and stable isotope labeling represents a powerful synergy for accelerating drug discovery and development. researchgate.net

Exploration of this compound in Systems Biology and Multi-Omics Approaches for Mechanistic Discovery

This compound is a valuable asset for systems biology and multi-omics investigations aimed at uncovering the detailed molecular mechanisms of fluspirilene's action and its effects on complex biological networks. nih.gov Systems biology approaches integrate data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic understanding of biological processes. creative-proteomics.com The use of stable isotope-labeled compounds is integral to many of these quantitative techniques. nih.gov

In metabolomics, this compound can be used in tracer studies to follow the metabolic fate of the drug within a biological system. iris-biotech.de By tracking the incorporation of the 13C label into downstream metabolites, researchers can identify and quantify metabolic pathways affected by fluspirilene. nih.gov This is crucial for understanding not only the drug's efficacy but also its potential off-target effects. plos.org

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common method for quantitative proteomics. While this compound is not directly used in SILAC, its role as a well-characterized molecule allows for the correlation of changes in the proteome with the drug's known pharmacological activity. For example, studies could investigate how treatment with fluspirilene alters the expression of proteins involved in dopamine signaling or calcium homeostasis, providing insights into the drug's mechanism of action at a systems level. europeanpharmaceuticalreview.com

The integration of data from these different omics levels, facilitated by the use of labeled compounds, can help to build comprehensive models of drug action. nih.gov This approach has the potential to identify novel biomarkers of drug response and to personalize therapeutic strategies for neuropsychiatric disorders. nih.govnih.gov

Potential Research Directions:

Metabolic Flux Analysis: Using this compound to trace the metabolic pathways of fluspirilene in patient-derived induced pluripotent stem cell (iPSC) models of schizophrenia. nih.gov

Integrated Omics: Combining proteomic and metabolomic data from cells treated with fluspirilene to identify key signaling pathways and networks modulated by the drug. nih.gov

Pharmacogenomics: Correlating genetic variations with differences in fluspirilene metabolism, as identified through tracer studies with this compound.

Contribution to the Development of New Analytical Standards and Reference Materials for Pharmaceutical Research

This compound serves as a critical component in the development and validation of new analytical standards and reference materials, which are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. tinhangtech.com As a stable isotope-labeled internal standard, it is the gold standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). acanthusresearch.com This technique provides the highest level of accuracy and precision for measuring the concentration of the unlabeled drug, fluspirilene, in various matrices.

The availability of high-purity, well-characterized this compound is essential for pharmaceutical companies and regulatory agencies. It is used in a variety of applications, including:

Pharmacokinetic Studies: Accurately quantifying drug concentrations in biological fluids over time. iris-biotech.de

Bioequivalence Studies: Comparing the bioavailability of different formulations of fluspirilene.

Impurity Profiling: Identifying and quantifying impurities in the drug substance and drug product.

Quality Control: Ensuring the consistency and quality of manufactured batches of fluspirilene.

The European Pharmacopoeia (EP) and other regulatory bodies provide reference standards for active pharmaceutical ingredients and their impurities. analytics-shop.com While this compound itself may not be an official pharmacopeial standard, its use is integral to the methods that establish the purity and concentration of such standards.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fluspirilene-<sup>13</sup>C6 with high isotopic purity, and how can researchers validate isotopic incorporation efficiency?

  • Methodological Answer : Synthesis should prioritize stable isotope labeling protocols, such as using <sup>13</sup>C-enriched precursors under controlled reaction conditions. Isotopic purity can be validated via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy, comparing <sup>13</sup>C isotopic patterns against unlabeled Fluspirilene. Quantify isotopic enrichment using software tools like Isotopic Distribution Calculator (IDC), and cross-reference with certified reference materials .

Q. Which analytical techniques are most effective for characterizing Fluspirilene-<sup>13</sup>C6, and how should researchers optimize these methods to distinguish between isotopic and structural variants?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for distinguishing isotopic variants due to its high mass accuracy. For structural confirmation, use <sup>13</sup>C-NMR to verify carbon labeling positions. Optimize chromatographic conditions (e.g., gradient elution) to separate isotopic peaks from potential impurities. Validate methods using spiked samples and reproducibility tests across multiple batches .

Q. How should researchers assess the stability of Fluspirilene-<sup>13</sup>C6 under varying storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, humidity) and analyze degradation products via LC-MS. Establish storage guidelines (e.g., -80°C in inert atmospheres) based on observed degradation kinetics. Include stability-indicating assays in routine quality control, documenting batch-specific storage recommendations .

Advanced Research Questions

Q. How can researchers design pharmacokinetic (PK) studies using Fluspirilene-<sup>13</sup>C6 to account for potential isotopic effects on metabolic pathways?

  • Methodological Answer : Use compartmental PK modeling to compare <sup>13</sup>C6-labeled and unlabeled Fluspirilene in parallel cohorts. Monitor isotopic effects via metabolite profiling (e.g., <sup>13</sup>C-glucose tracing in hepatic metabolism). Apply mixed-effects models to statistically differentiate isotopic vs. pharmacological variability, ensuring sample sizes are powered to detect subtle kinetic differences .

Q. What experimental controls are critical when using Fluspirilene-<sup>13</sup>C6 in in vivo vs. in vitro models to mitigate confounding factors like isotopic dilution or matrix effects?

  • Methodological Answer : For in vivo studies, include sham-labeled controls to isolate isotopic effects. In in vitro systems, use isotope-free media to prevent dilution. Validate extraction efficiency for <sup>13</sup>C6-labeled analytes via spike-and-recovery experiments. Normalize data to internal standards (e.g., deuterated analogs) to correct for matrix interference .

Q. When encountering contradictory data in Fluspirilene-<sup>13</sup>C6 studies (e.g., inconsistent metabolic half-lives across models), what systematic approaches identify sources of discrepancy?

  • Methodological Answer : Apply root-cause analysis frameworks:

  • Step 1 : Replicate experiments across independent labs to confirm reproducibility.
  • Step 2 : Audit methodological variables (e.g., dosing regimens, sample preparation).
  • Step 3 : Cross-validate findings using orthogonal techniques (e.g., PET imaging vs. LC-MS).
  • Step 4 : Perform meta-analyses of published data to identify trends or outliers .

Q. How can researchers leverage Fluspirilene-<sup>13</sup>C6 in tracer studies to map drug-target interactions while minimizing isotopic interference in biological systems?

  • Methodological Answer : Employ pulse-chase labeling strategies to track temporal distribution. Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodologies for proteomic studies, ensuring isotopic labels do not overlap with endogenous metabolites. Validate target engagement via competitive binding assays with unlabeled Fluspirilene .

Methodological Best Practices

  • Literature Integration : Ground experimental designs in prior studies by systematically reviewing databases like PubMed and Google Scholar, adhering to FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for hypothesis formulation .
  • Data Reproducibility : Document all synthetic and analytical protocols in supplemental materials, including raw spectra and statistical code, to enable independent verification .
  • Ethical Compliance : Ensure isotopic studies comply with institutional safety guidelines for handling and disposing of <sup>13</sup>C-labeled compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.